molecular formula C20H19Cl2N3O B2364277 8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189957-82-1

8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No. B2364277
CAS RN: 1189957-82-1
M. Wt: 388.29
InChI Key: ITYNGFXZMDZNLR-UHFFFAOYSA-N
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Description

8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a chemical compound that has gained attention in the scientific research community due to its potential therapeutic applications.

Scientific Research Applications

Anticonvulsant Activity

Research on derivatives of azaspirodecanone compounds, including structures similar to "8-(2-Chlorobenzyl)-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one," has demonstrated their potential in anticonvulsant applications. Studies have shown that certain modifications to these compounds can lead to significant anticonvulsant activity, highlighting the importance of aromatic substitution in enhancing their efficacy. The exploration of these derivatives emphasizes their potential in the development of new therapeutic agents for managing seizure disorders (Obniska, Kamiński, & Tatarczyńska, 2006).

Antimicrobial and Antifungal Activities

Another study focused on benzimidazole-derived naphthalimide triazoles, related to the structural framework of "this compound," demonstrated potent antimicrobial and antifungal activities. These compounds, especially when featuring chlorobenzyl moieties, showed significant inhibitory effects against various bacterial and fungal strains, illustrating their potential as powerful antimicrobial agents. This includes insights into their mechanism of action, such as DNA intercalation, which could be crucial for developing new antimicrobial strategies (Luo et al., 2015).

Anticancer Agents

The synthesis and evaluation of heterocyclic carbohydrazides and related compounds, structurally similar to "this compound," have been investigated for their potential as anticancer agents. Initial tests have shown activity against leukemia cell lines, suggesting a promising avenue for the development of new anticancer therapies (Mansour, Eid, & Khalil, 2003).

Epidermal Growth Factor Receptor Inhibitors

Research into triazaspiro[4.5]dec-8-ene benzylidine derivatives, including compounds related to "this compound," has identified potential inhibitors of the epidermal growth factor receptor (EGFR). These compounds exhibited moderate antiproliferative activity against breast cancer cell lines, underscoring their potential utility in cancer treatment by targeting EGFR signaling pathways (Fleita, Sakka, & Mohareb, 2013).

properties

IUPAC Name

3-(4-chlorophenyl)-8-[(2-chlorophenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19Cl2N3O/c21-16-7-5-14(6-8-16)18-19(26)24-20(23-18)9-11-25(12-10-20)13-15-3-1-2-4-17(15)22/h1-8H,9-13H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYNGFXZMDZNLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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